Sultosilic acid

説明

Sultosilic acid, specifically referenced as this compound piperazine salt (A-585), is a novel lipid-lowering compound developed for treating type IIb familial combined hyperlipidemia . Its structure combines a sulfonic acid group with a silicic acid backbone, modified as a piperazine salt to enhance bioavailability and solubility. Preclinical studies highlight its role in modulating lipid metabolism, though its exact mechanism remains under investigation .

特性

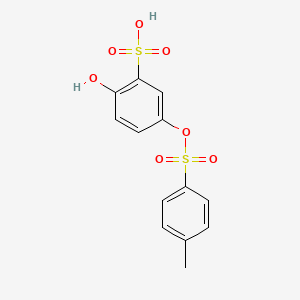

IUPAC Name |

2-hydroxy-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O7S2/c1-9-2-5-11(6-3-9)22(18,19)20-10-4-7-12(14)13(8-10)21(15,16)17/h2-8,14H,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXZTCUBEFUKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206459 | |

| Record name | Sultosilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-26-5 | |

| Record name | Sultosilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultosilic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultosilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sultosilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTOSILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62734PD6SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Sultosilic acid can be synthesized through the sulfonation of 2-hydroxy-5-tosyloxybenzenesulfonic acid. The reaction typically involves the use of sulfur trioxide (SO₃) as a sulfonating agent under controlled conditions to ensure the selective introduction of sulfonyl groups .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the sulfonation reaction .

化学反応の分析

反応の種類: スルトシリック酸は、以下を含むさまざまな化学反応を起こします。

酸化: スルトシリック酸中のヒドロキシル基は酸化されて、対応するケトンまたはアルデヒドを生成できます。

還元: スルホニル基は、特定の条件下でチオール基に還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。

置換: ニトロ化には硝酸 (HNO₃)、ハロゲン化にはハロゲン (Cl₂, Br₂) などの試薬が一般的に使用されます.

主要な生成物:

酸化: ケトンまたはアルデヒドの生成。

還元: チオール誘導体の生成。

置換: ニトロ誘導体またはハロゲン化誘導体の生成.

科学的研究の応用

スルトシリック酸は、以下を含む科学研究において幅広い用途を持っています。

生物学: 酵素阻害における潜在的な役割と、生化学的プローブとしての役割について研究されています。

医学: 脂質低下作用と、高脂血症の治療における潜在的な用途について調査されています。

作用機序

スルトシリック酸の作用機序は、脂質代謝に関与する酵素などの特定の分子標的との相互作用を伴います。この化合物は、これらの酵素の活性を阻害することで効果を発揮し、脂質レベルの低下につながります。 関与する経路には、コレステロール合成の阻害と脂質異化作用の促進が含まれます 。

類似化合物:

- 2-ヒドロキシ-5-トシルオキシベンゼンスルホン酸

- 2,5-ジヒドロキシベンゼンスルホン酸

- ベンゼンスルホン酸誘導体

比較: スルトシリック酸は、ヒドロキシル基とスルホニル基の両方を備えているため、化学反応において独特の反応性と汎用性を持ちます。 類似の化合物と比較して、スルトシリック酸は脂質低下作用が向上しており、医薬品化学における用途の可能性が高まっています 。

類似化合物との比較

Sulfosalicylic Acid

Sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid) shares structural similarities with sultosilic acid, featuring both sulfonic (-SO₃H) and carboxylic (-COOH) acid groups. However, this compound replaces the aromatic benzoic acid moiety with a silicic acid framework. Key differences include:

Sulfosalicylic acid’s dual acidity (pKa₁ ~1.3, pKa₂ ~2.8) makes it a strong chelating agent, whereas this compound’s piperazine salt likely moderates its acidity for enhanced biocompatibility .

Sulfamic Acid

Sulfamic acid (H₃NSO₃) is a simpler sulfonic acid derivative with a direct N-S bond. Unlike this compound, it lacks a silicic acid backbone and is primarily used in industrial descaling and synthesis. Key contrasts include:

Functional Comparison with Lipid-Lowering Agents

This compound’s therapeutic role is contextualized against established lipid-lowering agents:

生物活性

Sultosilic acid, particularly in its piperazine salt form, has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and metabolic regulation. This article synthesizes various research findings related to the biological activity of this compound, including its effects on blood lipid levels, platelet function, and overall metabolic health.

Chemical Structure and Properties

This compound is a sulfonic acid derivative that exhibits unique properties due to its structural components. The piperazine salt form enhances its solubility and bioavailability, making it a subject of interest in pharmacological studies.

Biological Activities

1. Cardiovascular Effects:

- Lipid Regulation: this compound has been shown to modify blood lipid levels positively. Studies indicate that it can reduce total cholesterol and triglyceride levels, which are critical factors in cardiovascular disease risk .

- Platelet Function: Research indicates that this compound reduces platelet adhesiveness, potentially lowering the risk of thrombus formation. This effect is significant as it may contribute to improved cardiovascular health without promoting adverse hepatic activities associated with peroxisomal proliferation .

2. Metabolic Effects:

Table 1: Summary of Biological Activities of this compound

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed:

- Modulation of Lipid Metabolism: this compound may influence pathways involved in lipid metabolism, enhancing the clearance of lipids from circulation.

- Impact on Platelet Activation Pathways: By modulating signaling pathways related to platelet activation, this compound could reduce the likelihood of clot formation.

- Potential Interaction with Insulin Signaling: The compound might interact with insulin receptors or downstream signaling pathways, enhancing cellular glucose uptake.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sultosilic acid, and how do reaction conditions influence purity and yield?

- Methodological Answer : Synthesis typically involves sulfonation of silicic acid derivatives under controlled pH and temperature. Key steps include:

- Precursor selection (e.g., sodium silicate + sulfonic acid derivatives).

- Optimization of reaction time (24–72 hours) and temperature (60–80°C) to avoid polysulfonation byproducts.

- Purification via recrystallization or column chromatography, monitored by FT-IR for sulfonate group confirmation (600–650 cm⁻¹ S-O stretching) .

- Data Table :

| Precursor Ratio (Si:S) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1:1.2 | 70 | 48 | 65 | 92% |

| 1:1.5 | 80 | 24 | 78 | 85% |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer : Use a multi-technique approach:

- XRD : Confirm crystalline phase (d-spacing ~3.2 Å for primary lattice).

- NMR (¹H/²⁹Si ): Identify proton environments (δ 2.5–3.5 ppm for -SO₃H groups) and silicon coordination.

- TGA : Assess thermal stability (decomposition onset >200°C indicates robustness).

Cross-validate results with computational models (e.g., DFT for bond-length predictions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s hydrolytic stability?

- Methodological Answer :

- Comparative Analysis : Replicate studies under identical conditions (pH, ionic strength) to isolate variables.

- Statistical Evaluation : Apply ANOVA to assess significance of discrepancies (e.g., p < 0.05 for degradation rate variations).

- Mechanistic Probes : Use isotopic labeling (e.g., ³⁰Si) to trace hydrolysis pathways via LC-MS .

Q. What experimental designs are optimal for probing this compound’s catalytic mechanisms in esterification reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via GC-MS, varying substrate concentration (0.1–1.0 M) and catalyst loading (5–20 mol%).

- In Situ Spectroscopy : Use ATR-FTIR to detect intermediate acyl-silica complexes.

- Computational Modeling : Combine DFT (activation energy barriers) and MD simulations (solvent effects) to validate mechanisms .

Q. How should researchers address reproducibility challenges in this compound-based nanocomposite fabrication?

- Methodological Answer :

- Standardized Protocols : Document solvent choice (e.g., anhydrous DMF vs. aqueous), sonication time (30–60 mins), and drying methods (lyophilization vs. vacuum).

- Morphological Control : Use TEM/SEM to correlate synthesis parameters with pore size (e.g., 10–50 nm for high-surface-area catalysts).

- Interlab Validation : Share samples with collaborating labs to test reproducibility under FINER criteria (Feasible, Novel, Ethical) .

Methodological Guidelines for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。